3,4-Diamino-5-bromophenylacetic acid
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Overview
Description
3,4-Diamino-5-bromophenylacetic acid is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of phenylacetic acid, featuring both amino and bromine substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-bromophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylacetic acid to introduce the bromine atom at the desired position. This is followed by nitration to introduce nitro groups, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-5-bromophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3,4-Dinitro-5-bromophenylacetic acid.
Reduction: 3,4-Diaminophenylacetic acid.
Substitution: 3,4-Diamino-5-azidophenylacetic acid.
Scientific Research Applications
3,4-Diamino-5-bromophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-bromophenylacetic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminophenylacetic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3,4-Dinitrophenylacetic acid:
5-Bromo-2-aminophenylacetic acid: Has a different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
3,4-Diamino-5-bromophenylacetic acid is unique due to the presence of both amino and bromine substituents on the aromatic ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(3,4-diamino-5-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,10-11H2,(H,12,13) |
InChI Key |
LBIMIKDPFYVTNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)CC(=O)O |
Origin of Product |
United States |
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